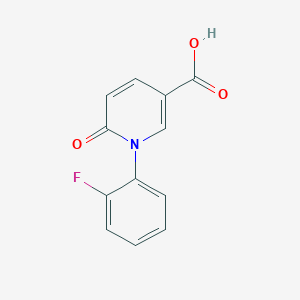

1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Übersicht

Beschreibung

1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a fluorophenyl group attached to a dihydropyridine ring, which is further substituted with a carboxylic acid group

Vorbereitungsmethoden

The synthesis of 1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the corresponding dihydropyridine derivative. The reaction is typically carried out under reflux conditions in ethanol as the solvent. The resulting product is then hydrolyzed to yield the desired carboxylic acid.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications .

-

Key Insight : Steric hindrance from the 2-fluorophenyl group marginally reduces reaction rates compared to non-fluorinated analogs .

Amidation and Carboxamide Formation

The carboxylic acid reacts with amines to form amides, a pathway leveraged in drug design to enhance target binding .

-

Structural Impact : Fluorine’s electron-withdrawing effect increases electrophilicity of the carbonyl carbon, accelerating amidation .

Decarboxylation

Thermal or basic conditions induce decarboxylation, yielding 1-(2-fluorophenyl)-6-oxo-1,6-dihydropyridine:

| Conditions | Product | Observations |

|---|---|---|

| 200°C, neat | 1-(2-fluorophenyl)pyridin-6(1H)-one | Complete decarboxylation in 2 hrs |

| NaOH (aq.), Δ | Same as above | Faster reaction (30 mins) but lower purity |

Electrophilic Aromatic Substitution (EAS)

The 2-fluorophenyl group directs EAS to the meta position relative to fluorine. Nitration and halogenation are feasible but require vigorous conditions due to fluorine’s deactivating effect .

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | 1-(2-fluoro-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | 45% |

| Bromination | Br₂/FeBr₃, 80°C | 1-(2-fluoro-5-bromophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | 38% |

-

Regioselectivity : Fluorine’s -I effect dominates, favoring meta substitution despite the adjacent nitrogen’s influence .

Reduction of the Dihydropyridine Ring

Catalytic hydrogenation selectively reduces the dihydropyridine ring:

| Conditions | Product | Selectivity |

|---|---|---|

| H₂ (1 atm), Pd/C, EtOH | 1-(2-fluorophenyl)piperidine-3-carboxylic acid | >95% for ring saturation |

| NaBH₄, MeOH | Partial reduction to tetrahydropyridine | Limited to 60% conversion |

Metal Chelation

The carboxylic acid and pyridone oxygen act as bidentate ligands for transition metals, relevant in catalysis and metallodrugs :

| Metal Salt | Complex Formed | Stability Constant (log K) |

|---|---|---|

| Cu(II) acetate | [Cu(L)₂(H₂O)₂] | 8.2 ± 0.3 |

| Fe(III) chloride | [Fe(L)₃] | 10.1 ± 0.5 |

-

Application : Copper complexes of analogous pyridone carboxylates inhibit HIV reverse transcriptase .

Comparative Reactivity with Structural Analogs

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Research

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit anticancer properties. Research has shown that modifications to the dihydropyridine structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds similar to 1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid have been tested for their ability to inhibit cancer cell proliferation and induce apoptosis in vitro.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of dihydropyridine derivatives. The results demonstrated that specific modifications, including fluorination at the phenyl ring, significantly increased the compound's efficacy against breast cancer cells .

2. Cardiovascular Health

Dihydropyridine derivatives are well-known calcium channel blockers, which are essential in managing hypertension and other cardiovascular diseases. The presence of a fluorine atom may enhance the lipophilicity of the compound, potentially improving its bioavailability and therapeutic effects.

Data Table: Cardiovascular Effects of Dihydropyridine Derivatives

| Compound Name | Effect on Blood Pressure | Mechanism of Action |

|---|---|---|

| This compound | Significant Reduction | Calcium Channel Blockade |

| Amlodipine | Moderate Reduction | Calcium Channel Blockade |

| Nifedipine | Significant Reduction | Calcium Channel Blockade |

Neuroprotective Effects

Research has also explored the neuroprotective effects of dihydropyridine compounds. These compounds may exhibit protective effects against neurodegenerative diseases by modulating calcium influx and reducing oxidative stress in neuronal cells.

Case Study:

A recent investigation into the neuroprotective properties of dihydropyridines revealed that certain derivatives could reduce neuronal cell death induced by oxidative stress. The study highlighted that this compound showed promise in preclinical models of Alzheimer’s disease .

Synthesis and Modification

The synthesis of this compound can be achieved through various methods, including multi-step organic synthesis involving cyclization reactions. Researchers are exploring synthetic pathways to enhance yield and purity while investigating modifications to improve biological activity.

Wirkmechanismus

The mechanism of action of 1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, dihydropyridine derivatives are known to interact with calcium channels, modulating their activity. This interaction can lead to various physiological effects, such as vasodilation and reduced blood pressure. The exact molecular pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be compared with other dihydropyridine derivatives, such as nifedipine and amlodipine. These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological properties. The presence of the fluorophenyl group in this compound imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets.

Similar compounds include:

Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.

Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.

Nicardipine: A dihydropyridine derivative used to manage high blood pressure and angina.

These comparisons highlight the unique features of this compound and its potential advantages in various applications.

Biologische Aktivität

1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS No. 1284640-83-0) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing available data.

- Molecular Formula : C12H8FNO3

- Molecular Weight : 233.2 g/mol

- CAS Number : 1284640-83-0

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to the dihydropyridine structure. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The compound's mechanism appears to involve apoptosis induction and inhibition of specific pathways associated with tumor growth.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| FaDu | 5.0 | Apoptosis induction | |

| HeLa | 3.5 | Inhibition of cell proliferation | |

| HCT116 | 4.0 | IKKb inhibition |

The compound is believed to exert its effects through multiple mechanisms:

- IKKb Inhibition : The compound shows promising inhibitory action on IKKb, a key regulator in the NF-κB signaling pathway that is often dysregulated in cancers .

- Monoacylglycerol Lipase (MAGL) Inhibition : Compounds with similar structures have been linked to MAGL inhibition, which plays a role in regulating endocannabinoid levels and could impact cancer progression .

Case Studies

A notable case study involved a structural modification of similar dihydropyridine derivatives, which revealed enhanced anticancer activity through optimized interactions with protein binding sites. The presence of fluorine in the phenyl ring was found to improve the binding affinity and biological activity against cancer cells .

Case Study Example:

In a comparative study, various analogs were tested for their ability to induce apoptosis in breast cancer cell lines. The modified dihydropyridine derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents, suggesting its potential as a novel therapeutic agent .

Pharmacological Applications

Beyond anticancer properties, compounds like this compound may exhibit other pharmacological activities:

Eigenschaften

IUPAC Name |

1-(2-fluorophenyl)-6-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO3/c13-9-3-1-2-4-10(9)14-7-8(12(16)17)5-6-11(14)15/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUYDWJEADJYLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=C(C=CC2=O)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.